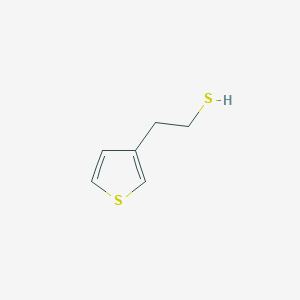

3-Thiopheneethanethiol

Description

Properties

IUPAC Name |

2-thiophen-3-ylethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c7-3-1-6-2-4-8-5-6/h2,4-5,7H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRUZPSEWYLHFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Organosulfur Compounds in Chemical Synthesis

Organosulfur compounds, which are organic molecules containing a carbon-sulfur bond, are of fundamental importance in chemical synthesis. nih.govjmchemsci.com The sulfur atom, with its ability to exist in multiple oxidation states and form stable bonds, imparts unique reactivity to these molecules. nih.gov This makes them highly valuable as reagents, intermediates, and building blocks for creating complex molecular structures. nih.govbritannica.com Their applications span from the development of pharmaceuticals and agrochemicals to advanced materials. nih.govontosight.ai

In medicinal chemistry, the incorporation of sulfur is a common strategy to enhance the therapeutic properties of drug candidates. jmchemsci.comwikipedia.org Renowned pharmaceuticals like penicillin and sulfa drugs are prime examples of sulfur-containing bioactive molecules. wikipedia.org In materials science, organosulfur compounds are integral to the creation of polymers with specialized electronic and optical properties. nih.govontosight.ai A key characteristic of certain organosulfur compounds, particularly thiols, is their ability to form strong bonds with metal surfaces, a property extensively utilized in nanotechnology and surface science. britannica.com

The Thiophene Core: a Versatile Heterocycle in Chemical Sciences

At the heart of 3-Thiopheneethanethiol is the thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom. longdom.orgderpharmachemica.com This structural motif is a cornerstone in the world of heterocyclic chemistry due to its distinct combination of aromatic stability and reactivity. numberanalytics.comnumberanalytics.com The thiophene ring is considered aromatic because the sulfur atom's lone pair of electrons participates in the π-electron system, yet it behaves like a highly reactive derivative of benzene (B151609). derpharmachemica.comwikipedia.org

This versatility makes thiophene and its derivatives essential building blocks in a multitude of applications. numberanalytics.comnumberanalytics.com In medicinal chemistry, the thiophene scaffold is present in numerous drugs, including anti-inflammatory agents, anticancer therapies, and antibiotics. numberanalytics.comnih.govbohrium.com It is often used as a bioisostere for a benzene ring, meaning it can replace a benzene ring in a biologically active compound without a loss of activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. wikipedia.org In materials science, thiophene-based polymers, such as polythiophene, are renowned for their electrical conductivity, leading to their use in organic electronics like light-emitting diodes (OLEDs), solar cells, and sensors. longdom.orgnumberanalytics.comresearchgate.net

Positioning of 3 Thiopheneethanethiol Within Thiol Functionalized Thiophenes Research

Historical Perspectives on Thiophene Thiol Synthesis

The journey to synthesize specific thiophene thiols is rooted in the foundational discovery and exploration of thiophene itself. Thiophene was first identified in 1882 by Viktor Meyer as a contaminant in benzene (B151609) derived from coal tar. wikipedia.org Early synthetic work on thiophenes, such as Meyer's synthesis from acetylene (B1199291) and elemental sulfur, laid the groundwork for later functionalization, including the introduction of thiol groups. wikipedia.org

Historically, the synthesis of thiophene derivatives often relied on harsh reaction conditions and reagents. nih.gov The Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P4S10), was a cornerstone in forming the thiophene ring. wikipedia.orgresearchgate.net Similarly, the Gewald reaction provided another route to substituted thiophenes. wikipedia.orgnih.gov These early methods, while groundbreaking, often suffered from limitations such as low yields and a lack of broad functional group tolerance. nih.gov The direct introduction of a thiol group onto a pre-formed thiophene ring was also explored, often through the reaction of a thienyl organometallic species with elemental sulfur. orgsyn.org

Classical Synthetic Routes to this compound and Related Compounds

Classical approaches to synthesizing thiophene thiols, including this compound, have traditionally involved multi-step sequences. These routes often begin with the construction of the thiophene ring followed by functional group manipulations to introduce the ethanethiol (B150549) side chain.

One common strategy involves the use of a suitable starting material that already contains the thiophene nucleus. For instance, a classical approach to a related compound, 2-thiophenethiol, involved the sulfurization of 2-thienylmagnesium bromide. orgsyn.org A similar strategy can be envisioned for the 3-substituted isomer, starting from 3-bromothiophene (B43185) to form the corresponding Grignard or organolithium reagent, followed by reaction with sulfur. orgsyn.org

Another classical method involves the reduction of a corresponding sulfonyl chloride. For example, 2-thienylsulfonyl chloride can be reduced to 2-thiophenethiol using zinc dust and sulfuric acid. orgsyn.org This approach could be adapted for the synthesis of this compound if the corresponding 3-thiopheneethanesulfonyl chloride were accessible.

The table below outlines some classical reactions used in the synthesis of thiophene derivatives, which could be adapted for the synthesis of this compound.

| Reaction Name | Description | Typical Reagents | Potential Application for this compound Synthesis |

| Paal-Knorr Thiophene Synthesis | Condensation of a 1,4-dicarbonyl compound with a sulfurizing agent. wikipedia.orgresearchgate.net | 1,4-Diketones, P4S10, Lawesson's reagent. wikipedia.org | Synthesis of a thiophene ring with a precursor to the ethanethiol side chain. |

| Gewald Reaction | Condensation of a ketone or aldehyde with a β-ketoester or β-ketonitrile in the presence of elemental sulfur and a base. wikipedia.orgnih.gov | Ketones, α-cyanoesters, sulfur, base (e.g., morpholine). | Construction of a substituted thiophene ring. |

| Volhard–Erdmann cyclization | Cyclization of 1,4-dicarbonyl compounds with phosphorus sulfides. wikipedia.org | 1,4-Diketones, P4S7. | Formation of the thiophene core. |

| Grignard/Organolithium Reaction | Reaction of a thienyl organometallic species with elemental sulfur. orgsyn.org | 3-Bromothiophene, Mg or n-BuLi, Sulfur. | Direct introduction of a thiol group at the 3-position. |

Modern Catalytic Approaches for C-S Bond Formation

Modern organic synthesis has seen a significant shift towards catalytic methods for the formation of carbon-sulfur (C-S) bonds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium and copper, has become a powerful tool for constructing C-S bonds. mdpi.comasianpubs.org These methods often involve the cross-coupling of a thiophene-containing starting material with a sulfur source. While direct catalytic synthesis of this compound is not extensively documented, the principles of these reactions are applicable.

Recent advancements have focused on the direct C-H functionalization of heteroaromatic compounds, including thiophenes. rsc.orgnih.gov This approach avoids the pre-functionalization of the thiophene ring with a halide or other leaving group, making the synthesis more atom-economical. Palladium catalysts are frequently employed for the direct arylation and olefination of thiophenes. organic-chemistry.orgrsc.org

Copper-catalyzed reactions have also emerged as a cost-effective alternative for C-S bond formation. nih.govasianpubs.org These reactions can be used to synthesize a variety of sulfur-containing heterocycles. For instance, copper(II)-catalyzed domino reactions of ketene-(S,S)-acetals with diazo compounds have been used to produce polysubstituted thiophenes. asianpubs.org

The following table summarizes key transition metal-catalyzed reactions relevant to C-S bond formation.

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium/Phosphine Ligands | Cross-coupling of aryl halides with thiols. | High efficiency and functional group tolerance. beilstein-journals.org | beilstein-journals.org |

| Copper(I) or Copper(II) | Cross-coupling and cyclization reactions. | Cost-effective and useful for synthesizing sulfur heterocycles. asianpubs.org | nih.govasianpubs.org |

| Rhodium | Transannulation of 1,2,3-thiadiazoles with alkynes. | Highly regioselective synthesis of highly substituted thiophenes. organic-chemistry.org | organic-chemistry.org |

| Palladium/NHC | C-S bond cleavage and functionalization. | Allows for the transformation of existing sulfur compounds. researchgate.net | researchgate.net |

Photocatalytic and Electrocatalytic Syntheses

In recent years, photocatalysis and electrocatalysis have gained prominence as powerful and sustainable methods for organic synthesis. nih.govcore.ac.uk These techniques utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions.

Photocatalysis: Visible-light photoredox catalysis can generate reactive radical intermediates that can participate in C-S bond formation. beilstein-journals.org For instance, thiyl radicals can be generated from thiols and then added to unsaturated systems in thiol-ene or thiol-yne reactions. beilstein-journals.orgbeilstein-journals.org While direct photocatalytic synthesis of this compound from simple precursors is an area of ongoing research, the fundamental principles are well-established. Acridine photocatalysis has recently been shown to enable the direct synthesis of thiols from carboxylic acids and elemental sulfur, a potentially powerful and direct route. nih.gov

Electrocatalysis: Electrosynthesis offers another green alternative for C-S bond formation. Thiophene-based polymers and composites have been synthesized electrochemically. wikipedia.orgrsc.org The electrocatalytic oxidation of thiols on modified electrodes has also been studied, suggesting the potential for electrochemical methods in the synthesis and transformation of thiophene thiols. core.ac.ukresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. nih.govrroij.com Key aspects of green chemistry applicable to the synthesis of this compound include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. acs.org Catalytic C-H activation and multicomponent reactions are examples of atom-economical approaches. rsc.orgrsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. researchgate.net The use of water or other environmentally friendly solvents is a key goal. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. researchgate.net Photocatalytic and electrocatalytic methods often operate under mild conditions. beilstein-journals.orgbohrium.com

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rsc.org Transition metal, photo-, and electro-catalysis are prime examples.

The development of metal-free synthetic approaches and the use of renewable starting materials are also important areas of research in greening the synthesis of thiophene derivatives. nih.govorganic-chemistry.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves systematically varying parameters such as temperature, reaction time, solvent, catalyst loading, and reagent stoichiometry.

For example, in transition metal-catalyzed reactions, the choice of ligand can have a profound impact on the reaction outcome. beilstein-journals.org Similarly, in photocatalytic reactions, the selection of the photosensitizer and light source is critical. beilstein-journals.org The optimization of the synthesis of symmetric aromatic trisulfides and tetrasulfides has shown that the choice of base and the purity of reagents are important factors in achieving high yields and purity. nih.gov

A hypothetical optimization table for a key synthetic step might look like this:

| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 (2) | PPh3 | Toluene | 100 | 65 |

| 2 | Pd(OAc)2 (2) | Xantphos | Toluene | 100 | 85 |

| 3 | Pd(OAc)2 (1) | Xantphos | Toluene | 80 | 78 |

| 4 | Pd(OAc)2 (1) | Xantphos | Dioxane | 100 | 92 |

This table illustrates how systematic variation of reaction parameters can lead to improved yields.

Scalable Synthesis Strategies for Industrial and Large-Scale Research Applications

The transition from laboratory-scale synthesis to industrial production of this compound necessitates the development of scalable, cost-effective, and efficient manufacturing processes. Strategies for large-scale synthesis focus on optimizing reaction conditions, utilizing economical starting materials, ensuring process safety, and minimizing environmental impact. Key considerations include the choice of synthetic route, reactor technology, and purification methods suitable for producing large quantities of the target compound while maintaining high purity and yield.

A practical and scalable multi-step synthesis often begins with readily available and affordable precursors, such as thiophene-3-acetic acid. A representative scalable route involves the reduction of the carboxylic acid to the corresponding alcohol, conversion of the alcohol to a suitable leaving group, and subsequent substitution with a sulfur nucleophile to introduce the thiol functionality.

A Representative Scalable Synthetic Route

A plausible three-step sequence for the industrial production of this compound is outlined below:

Reduction of Thiophene-3-acetic acid: The initial step involves the reduction of thiophene-3-acetic acid to 3-(2-hydroxyethyl)thiophene. While lithium aluminum hydride (LiAlH₄) is common in laboratory settings, its high cost and hazardous nature make it less suitable for large-scale industrial use. More viable industrial alternatives include catalytic hydrogenation over a suitable catalyst (e.g., ruthenium or rhodium-based) or using reducing agents like sodium borohydride (B1222165) in the presence of an activating agent.

Activation of the Hydroxyl Group: The resulting 3-(2-hydroxyethyl)thiophene is then converted into an intermediate with a good leaving group. This is typically achieved by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form 3-(2-chloroethyl)thiophene or 3-(2-bromoethyl)thiophene (B1589064), respectively. Alternatively, sulfonate esters, such as tosylates or mesylates, can be formed using tosyl chloride or mesyl chloride. These reactions are generally high-yielding and use cost-effective reagents.

Thiol Formation: The final step is the introduction of the thiol group via nucleophilic substitution. This can be accomplished using various sulfur-containing nucleophiles. Sodium hydrosulfide (B80085) (NaSH) is a common and inexpensive choice. Another widely used industrial method is the reaction with thiourea (B124793) to form a stable isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the final thiol. This two-step approach often minimizes the formation of disulfide byproducts.

The following table provides an illustrative overview of this potential scalable synthetic pathway.

Table 1: Representative Scalable Synthesis of this compound

| Step | Reaction | Reagents & Conditions | Representative Yield |

|---|---|---|---|

| 1 | Reduction | Starting Material: Thiophene-3-acetic acidReagents: Borane-tetrahydrofuran complex (BH₃·THF) or Catalytic Hydrogenation (e.g., Ru/C, H₂)Solvent: Tetrahydrofuran (THF)Temperature: 0-65 °C | 85-95% |

| 2 | Halogenation | Starting Material: 3-(2-Hydroxyethyl)thiopheneReagents: Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)Solvent: Dichloromethane (DCM) or TolueneTemperature: 0-25 °C | 90-98% |

For industrial applications, the choice between batch and continuous flow processing is a critical decision. Continuous flow chemistry, in particular, offers significant advantages for safety, efficiency, and scalability, especially for exothermic or hazardous reactions. encyclopedia.pubsemanticscholar.org

Process Optimization Research Findings

Optimizing a synthetic process for large-scale production involves a systematic study of various reaction parameters to maximize yield, purity, and throughput while minimizing costs and waste. researchgate.net For the synthesis of this compound, key optimization parameters include:

Reagent Stoichiometry: Determining the optimal molar ratios of reactants is crucial. For instance, in the thiolation step, using a slight excess of thiourea can drive the reaction to completion, but a large excess would be wasteful and complicate purification.

Temperature Control: Many of the reactions, particularly the reduction and halogenation steps, are exothermic. Precise temperature control is essential to prevent side reactions and ensure safety. Continuous flow reactors offer superior heat exchange capabilities compared to large batch reactors, allowing for better temperature management. semanticscholar.org

Catalyst Selection and Loading: In the case of catalytic hydrogenation, the choice of catalyst and its concentration directly impact reaction rate and efficiency. Optimization studies would screen various catalysts (e.g., Pd, Pt, Ru on different supports) and their loadings to find the most cost-effective and active option.

Solvent and Concentration: The choice of solvent affects reaction rates, solubility of reagents, and ease of product isolation. For industrial scale, factors like cost, safety (flammability), and ease of recovery and recycling are paramount. Running reactions at higher concentrations is generally preferred to maximize reactor throughput, but this must be balanced against potential issues with viscosity, heat transfer, and solubility. encyclopedia.pub

Purification Methods: While laboratory-scale purifications often rely on column chromatography, this method is generally not economically viable for large-scale production. Scalable purification techniques such as distillation, crystallization, and liquid-liquid extraction are preferred. nottingham.ac.uk For this compound, fractional distillation under reduced pressure would be a suitable method for final purification.

Comparison of Batch vs. Continuous Flow Synthesis

The choice of reactor technology is fundamental to a scalable synthesis strategy.

Table 2: Comparison of Batch and Continuous Flow Reactors for this compound Synthesis

| Feature | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Scale-up | Challenging; non-linear changes in heat/mass transfer. | Straightforward; numbering-up (running parallel reactors). |

| Safety | Higher risk with hazardous reagents due to large volumes. Potential for thermal runaway in exothermic reactions. | Inherently safer; small reaction volumes at any given time. Superior heat exchange minimizes thermal risks. semanticscholar.org |

| Efficiency | Can have significant downtime between batches for cleaning and setup. | Higher throughput due to continuous operation. Can be highly automated. encyclopedia.pub |

| Process Control | More difficult to precisely control temperature and mixing in large volumes. | Excellent control over reaction parameters (temperature, pressure, residence time). |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Capital Cost | Lower initial investment for simple setups. | Can have higher initial investment, but often lower operating costs. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the thiophene ring protons and the ethylthiol side chain. The chemical shifts (δ) are influenced by the electron density around the protons and the anisotropic effects of the aromatic thiophene ring.

The three protons on the thiophene ring (H-2, H-4, and H-5) will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Their specific chemical shifts and coupling patterns are diagnostic. H-2, being adjacent to the sulfur atom, is expected to be the most deshielded. The coupling constants (J) between these protons provide information about their relative positions. A typical coupling constant for vicinal protons in a thiophene ring (J4,5) is around 5.0 Hz, while the meta coupling (J2,4) is smaller, around 1.5-3.0 Hz, and the para coupling (J2,5) is the smallest, around 1.0-2.0 Hz.

The ethyl group protons will appear in the aliphatic region. The methylene (B1212753) group adjacent to the thiophene ring (α-CH₂) is expected to resonate as a triplet around δ 2.9-3.2 ppm, coupled to the adjacent methylene group. The methylene group attached to the sulfur atom (β-CH₂) will also appear as a triplet, likely in the range of δ 2.6-2.9 ppm. The thiol proton (-SH) typically appears as a broad singlet or a triplet (if coupled to the adjacent CH₂) in the range of δ 1.0-2.0 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.30 | dd | J2,5 ≈ 2.9 Hz, J2,4 ≈ 1.2 Hz |

| H-5 | ~7.25 | dd | J4,5 ≈ 5.0 Hz, J2,5 ≈ 2.9 Hz |

| H-4 | ~7.05 | dd | J4,5 ≈ 5.0 Hz, J2,4 ≈ 1.2 Hz |

| α-CH₂ | ~3.05 | t | J ≈ 7.0 Hz |

| β-CH₂ | ~2.75 | q | J ≈ 7.0 Hz |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful for establishing connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between H-4 and H-5, H-2 and H-4, H-2 and H-5, and between the α-CH₂ and β-CH₂ protons, as well as between the β-CH₂ and SH protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-2 and C-2, H-4 and C-4, H-5 and C-5, the α-CH₂ protons and the α-carbon, and the β-CH₂ protons and the β-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those from the α-CH₂ protons to C-2, C-3, and C-4 of the thiophene ring, and from the thiophene protons to the carbons of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement of the molecule. For this compound, NOESY could reveal correlations between the α-CH₂ protons and the H-2 and H-4 protons on the thiophene ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Assignment of Characteristic Bands

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Table 3: Predicted FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3100 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic) |

| 2600-2550 | S-H stretching (thiol) |

| ~1450 | C=C stretching (thiophene ring) |

| ~1230 | C-H in-plane bending (thiophene ring) |

| ~830 | C-H out-of-plane bending (thiophene ring) |

The S-H stretching band is typically weak and can sometimes be difficult to observe. The various C-H and C=C vibrations of the thiophene ring are characteristic and confirm its presence.

Raman Spectroscopy: Insights into Molecular Vibrations

Raman spectroscopy is complementary to FT-IR and is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, such as the C-S and S-H bonds. The S-H stretching vibration, which is often weak in the IR spectrum, usually gives a more distinct signal in the Raman spectrum in the range of 2550-2600 cm⁻¹. The symmetric "breathing" vibration of the thiophene ring is also typically a strong band in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration |

|---|---|

| ~3100 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic) |

| 2570 | S-H stretching (thiol) |

| ~1450 | C=C stretching (thiophene ring) |

| ~1050 | Ring breathing (thiophene) |

Correlation with Theoretically Predicted Vibrational Frequencies

The vibrational spectrum of this compound, a molecule of interest in various chemical fields, can be thoroughly understood by comparing experimentally observed frequencies with those predicted by theoretical calculations. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the vibrational modes of a molecule. nih.gov The agreement between the calculated and experimental frequencies provides a strong basis for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Differences between computed and experimental values typically range from 1% to 15% and can be attributed to factors not considered in the theoretical models, such as anharmonicity and solvent effects. dtic.mil To improve the accuracy of predictions, scaling factors are often applied to the computed frequencies, which helps to account for these systematic discrepancies. dtic.mil For molecules with similar functional groups, the correlation between theoretical and experimental data is generally consistent. For instance, in compounds containing a carbonyl group, the C=O stretching vibration is consistently predicted and observed in a specific region of the infrared spectrum. researchgate.net

A detailed comparison for this compound would involve calculating its vibrational frequencies using a suitable level of theory and basis set, and then matching these predictions with the bands observed in its experimental infrared and Raman spectra. This correlative analysis allows for a confident assignment of the fundamental vibrations of the molecule, including the characteristic stretching and bending modes of the thiophene ring, the C-S bond, the S-H bond, and the ethyl chain.

Table 1: Illustrative Comparison of Experimental and Theoretically Predicted Vibrational Frequencies

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |

| ν(S-H) | 2550 | 2565 | S-H stretch |

| ν(C-S) | 690 | 698 | C-S stretch (thiophene-ethyl) |

| ν(C=C) | 1420 | 1435 | Thiophene ring stretch |

| γ(C-H) | 830 | 842 | Thiophene C-H out-of-plane bend |

Note: The data in this table is illustrative and intended to demonstrate the concept. Actual experimental and theoretical values would be required for a precise analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for the characterization of this compound, providing information on its molecular weight and structural features. nih.gov This technique involves the ionization of the molecule and the subsequent analysis of the mass-to-charge ratio of the resulting ions.

High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. researchgate.net Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with very high accuracy. nih.gov This allows for the calculation of the elemental formula of the molecular ion, which is invaluable for confirming the identity of the compound.

For this compound (C₆H₈S₂), the theoretical monoisotopic mass can be calculated with high precision using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³²S). ualberta.ca The experimentally measured exact mass from HRMS should closely match this theoretical value, providing a high degree of confidence in the compound's identification.

Table 2: Exact Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₆H₈S₂ |

| Theoretical Monoisotopic Mass (Da) | 144.0067 |

| Experimentally Measured Mass (Da) | Hypothetical value, e.g., 144.0065 |

| Mass Error (ppm) | Calculated based on experimental data |

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable structural information. Common fragmentation mechanisms include alpha-cleavage and rearrangements. libretexts.org For this compound, key fragmentations would likely involve the loss of the ethanethiol side chain or cleavage within the side chain.

Isotopic abundance analysis further aids in confirming the elemental composition. Sulfur, a key component of this molecule, has a characteristic isotopic pattern, with the ³⁴S isotope being approximately 4.29% as abundant as the ³²S isotope. ualberta.ca The observation of an M+2 peak with this relative abundance in the mass spectrum is a strong indicator of the presence of a sulfur atom. Since this compound contains two sulfur atoms, the expected M+2 abundance would be even more pronounced.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is an ideal method for assessing the purity of a volatile compound like this compound. researchgate.netscirp.org

In a GC-MS analysis, the sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase. rsc.org As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and a mass spectrum is recorded. nih.gov The resulting chromatogram will show a peak for each separated component, and the mass spectrum of the main peak should correspond to that of this compound. The presence of other peaks would indicate impurities, which can then be identified by their respective mass spectra.

Electronic Spectroscopy

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, provides insights into the electronic structure of this compound by examining the transitions of electrons between different energy levels upon absorption of light. shu.ac.uk

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from electronic transitions within the thiophene ring. slideshare.netpharmatutor.org The thiophene moiety acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. shu.ac.uk

The principal electronic transitions observed in molecules like this compound are π → π* and n → π* transitions. uzh.chuomustansiriyah.edu.iq The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are typically of high intensity. pharmatutor.org The n → π* transitions involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the sulfur atoms) to a π* antibonding orbital. These transitions are generally of lower intensity. uzh.ch The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. shu.ac.uk

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Wavelength Range (nm) | Description |

| π → π | ~230-270 | Excitation of a π electron in the thiophene ring to a π orbital. |

| n → π | >270 | Excitation of a non-bonding electron from a sulfur atom to a π orbital of the thiophene ring. |

Note: The wavelength ranges are approximate and can vary based on the specific molecular environment and solvent.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence and fluorescence spectroscopy are powerful tools to investigate the electronic structure and excited-state properties of molecules. For thiophene-based compounds, these techniques reveal insights into their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Generally, the fluorescence of thiophene derivatives is influenced by their molecular structure, including the nature and position of substituents, as well as their environment. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the emission wavelength and quantum yield. rsc.orgresearchgate.net Studies on various thiophene derivatives have shown that their fluorescence can be quenched by certain molecules, a phenomenon that can be exploited for sensing applications. nih.gov

The fluorescence properties of a hypothetical this compound could be expected to be influenced by the ethanethiol group. The sulfur atom in the thiol group could potentially participate in non-radiative decay processes, which might lead to a lower fluorescence quantum yield compared to other thiophene derivatives. The emission spectrum would likely be in the UV or blue region of the visible spectrum, characteristic of many simple thiophene compounds.

To illustrate the type of data obtained from such studies, the following table summarizes the photophysical properties of a representative thiophene-based fluorophore.

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Solvent |

| Thiophene Derivative A | 350 | 420 | 0.35 | Cyclohexane |

| Thiophene Derivative B | 380 | 490 | 0.60 | Toluene |

This table presents hypothetical data for illustrative purposes, based on typical values for thiophene derivatives found in the literature.

Further investigation into the fluorescence of this compound would involve studying its behavior in different solvents to understand its solvatochromic properties, which can provide information about the change in dipole moment upon excitation.

X-ray Diffraction (XRD) Analysis of Crystalline Derivatives or Co-crystals

The formation of crystalline derivatives, for instance, by reacting the thiol group, can facilitate single-crystal XRD analysis. This would reveal precise bond lengths, bond angles, and torsion angles within the molecule, offering a detailed picture of its geometry. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking of the thiophene rings, can be elucidated. nih.govnih.govnih.gov

Co-crystallization of this compound with other molecules can also be a strategy to obtain high-quality crystals. The resulting crystal structure would show how this compound interacts with other molecules, which is crucial for understanding its behavior in a condensed phase and for the design of new materials. nih.gov

A hypothetical crystal structure analysis of a derivative could yield the following crystallographic data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

This table presents hypothetical crystallographic data for a derivative of this compound for illustrative purposes.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. Should this compound be derivatized to introduce a chiral center, for example, by reaction at the thiol group with a chiral reagent, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become highly relevant for its stereochemical characterization.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) at the wavelengths of electronic transitions. The sign and intensity of these peaks are exquisitely sensitive to the stereochemistry of the molecule.

For a chiral derivative of this compound, the thiophene ring would act as a chromophore. The electronic transitions of the thiophene ring would become CD-active due to the influence of the nearby chiral center. The resulting CD spectrum would be a unique fingerprint of the absolute configuration of the chiral derivative. Studies on chiral polythiophenes have demonstrated that the helical arrangement of the polymer chains can induce strong CD signals. tandfonline.comacs.org

A hypothetical CD spectrum for a chiral derivative of this compound might exhibit a Cotton effect in the region of the thiophene π-π* transition, as illustrated in the table below.

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

| 260 | +15,000 |

| 235 | -8,000 |

This table presents hypothetical CD data for a chiral derivative of this compound for illustrative purposes.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. An ORD spectrum is closely related to the CD spectrum through the Kronig-Kramers relations. The spectrum displays a characteristic curve, especially in the vicinity of an absorption band, which is also known as a Cotton effect.

For a chiral derivative of this compound, the ORD curve would provide complementary information to the CD spectrum. The sign of the Cotton effect in the ORD spectrum can be used to determine the absolute configuration of the molecule by comparison with known compounds or by applying empirical rules. libretexts.orgwikipedia.org

The combination of CD and ORD spectroscopy would be a powerful tool for the unambiguous assignment of the stereochemistry of any chiral derivative of this compound.

Lack of Specific Research Data Hinders In-Depth Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation specifically focused on the chemical compound this compound. While general computational methodologies for thiophene derivatives are well-established, detailed research findings and specific data pertaining exclusively to this compound are not presently available in the public domain. Consequently, a detailed article structured around its specific quantum chemical calculations and Frontier Molecular Orbital (FMO) theory cannot be generated at this time.

General computational studies on related thiophene compounds provide a framework for how such an analysis would be conducted. These studies frequently employ Density Functional Theory (DFT) and ab initio methods to explore the electronic structure and molecular geometry of thiophene derivatives. For instance, the B3LYP exchange-correlation functional with basis sets such as 6-311++G(d,p) is commonly used to optimize molecular geometries and calculate vibrational frequencies.

Frontier Molecular Orbital (FMO) theory is a key component of these computational analyses, providing insights into the reactivity of molecules. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap. This gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. From these energies, reactivity indices such as chemical hardness and softness are derived.

Furthermore, Fukui functions are often calculated to predict the most likely sites for nucleophilic and electrophilic attack within a molecule. These theoretical calculations are invaluable for understanding reaction mechanisms and designing new chemical syntheses.

Although these computational tools are powerful and widely used for compounds similar to this compound, the absence of specific published research on this particular molecule prevents the compilation of a detailed and accurate report on its computational and theoretical characteristics. The generation of specific data tables for bond lengths, angles, HOMO-LUMO energies, and reactivity indices for this compound would require novel, dedicated research.

Until such studies are conducted and published, a thorough and scientifically accurate article focusing solely on the computational and theoretical investigations of this compound, as per the requested detailed outline, remains unfeasible.

Computational and Theoretical Investigations of 3 Thiopheneethanethiol

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

For 3-Thiopheneethanethiol, the MEP map would reveal distinct regions of positive, negative, and neutral potential. Typically, a color spectrum is used where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent regions with near-zero potential.

Key Predicted Features for this compound:

Negative Potential (Red/Yellow): The highest electron density is anticipated around the sulfur atom of the thiophene (B33073) ring and the sulfur atom of the thiol group (-SH). These regions, rich in lone-pair electrons, represent the most likely sites for interaction with electrophiles or for engaging in hydrogen bonding as an acceptor. researchgate.net

Positive Potential (Blue): The most significant region of positive potential is expected to be located around the hydrogen atom of the thiol group. This proton is acidic and would be the primary site for deprotonation and interaction with nucleophiles or bases. The hydrogen atoms attached to the thiophene ring would also exhibit a lesser degree of positive potential.

Reactivity Insights: The MEP map provides a clear visual guide to the molecule's reactivity. For instance, it would support the understanding of how this compound might coordinate to a metal surface, with the sulfur atoms acting as the primary binding sites. nih.gov The map helps in assessing how the molecule will interact with other molecules, including solvents and reactants. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Thiophene Sulfur Atom | Highly Negative | Red | Site for electrophilic attack, hydrogen bond acceptor |

| Thiol (-SH) Sulfur Atom | Negative | Red/Yellow | Site for electrophilic attack, coordination to metals |

| Thiol (-SH) Hydrogen Atom | Highly Positive | Blue | Site for nucleophilic attack, hydrogen bond donor, acidic site |

| Thiophene Ring (C-H) | Slightly Positive | Light Blue/Green | Weak electrophilic centers |

| Ethyl Chain (-CH2-CH2-) | Near Neutral | Green | Low reactivity |

Conformational Analysis and Potential Energy Surfaces

The potential energy surface (PES) is a theoretical map that relates the energy of a molecule to its geometry. By scanning the dihedral angles of the side chain, a PES can be constructed to identify the most stable (lowest energy) conformers and the energy barriers between them. The key dihedral angles in this compound are around the C(ring)-C(ethyl), C(ethyl)-C(ethyl), and C(ethyl)-S bonds.

Expected Findings from Conformational Analysis:

Stable Conformers: The most stable conformers are typically those that minimize steric hindrance and maximize favorable intramolecular interactions. organicchemistrytutor.com For this compound, staggered conformations along the ethyl chain are expected to be more stable than eclipsed conformations. organicchemistrytutor.com The orientation of the thiol group relative to the thiophene ring will also significantly impact stability.

Gauche and Anti Conformations: Rotations around the C-C bond of the ethyl group will lead to gauche and anti conformers. organicchemistrytutor.com The anti conformation, where the thiophene ring and the thiol group are furthest apart, is often the most stable due to minimal steric clash. lumenlearning.com

Energy Barriers: The PES would also reveal the energy barriers for rotation between different conformers. These barriers determine the rate of interconversion at a given temperature. Higher barriers indicate that certain conformations are more "locked" in place.

| Conformer | Description of Dihedral Angle (Ring-C-C-S) | Predicted Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | Most Stable |

| Gauche 1 | ~60° | 0.8 - 1.5 | Stable |

| Gauche 2 | ~-60° (or 300°) | 0.8 - 1.5 | Stable |

| Eclipsed 1 | 0° | 4.0 - 6.0 | Unstable (Transition State) |

| Eclipsed 2 | ~120° | 3.5 - 5.0 | Unstable (Transition State) |

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the physical properties of substances, such as boiling point and solubility, as well as how molecules recognize and bind to each other. wikipedia.org These interactions, though weaker than covalent bonds, collectively play a significant role in the structure and function of molecular systems. ox.ac.uk For this compound, several types of NCIs are important.

Key Non-Covalent Interactions:

Hydrogen Bonding: The most significant intermolecular interaction for this compound is expected to be hydrogen bonding, where the acidic proton of the -SH group acts as a hydrogen bond donor to the sulfur atom of a neighboring molecule (either the thiol or thiophene sulfur).

Van der Waals Forces: These include London dispersion forces, which are present in all molecules and increase with the size and surface area of the molecule. wikipedia.org The thiophene ring and the ethyl chain contribute significantly to these interactions.

π–π Stacking: The aromatic thiophene rings can interact with each other through π–π stacking, where the electron clouds of adjacent rings align. This type of interaction is common in aromatic systems and contributes to the stability of condensed phases.

Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify these weak interactions within dimers or larger clusters of this compound.

Spectroscopic Property Prediction (NMR, IR, UV-Vis) from Theoretical Models

Computational chemistry allows for the prediction of various spectroscopic properties before a molecule is even synthesized or analyzed experimentally. These theoretical spectra serve as a powerful tool for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for each atom in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. These predicted shifts, when compared to a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of peaks in an experimental spectrum.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of vibrational modes and their corresponding frequencies and intensities, which constitute a theoretical infrared (IR) spectrum. Key predicted peaks would include the S-H stretch, C-S stretches of the thiol and thiophene, C-H stretches of the aromatic ring, and various bending modes.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic transitions, which correspond to the absorption of light in the UV-Visible range. Calculations would identify the energies of the main electronic excitations, such as π → π* transitions within the thiophene ring, and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks.

| Spectroscopy Type | Predicted Feature | Approximate Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~1.5-2.0 ppm | Thiol H (-SH) |

| ¹H NMR | Chemical Shift (δ) | ~2.8-3.2 ppm | Ethyl H (-CH₂-S) |

| ¹H NMR | Chemical Shift (δ) | ~7.0-7.5 ppm | Thiophene Ring H |

| IR | Vibrational Frequency | ~2550-2600 cm⁻¹ | S-H Stretch |

| IR | Vibrational Frequency | ~600-800 cm⁻¹ | C-S Stretch |

| UV-Vis | λ_max | ~230-240 nm | π → π* transition |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into static properties and single-molecule conformations, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. arxiv.org

For this compound, MD simulations can be used to explore:

Conformational Dynamics: Simulations can show the real-time interconversion between different conformers in the gas phase or in a solvent. This provides information on the flexibility of the side chain and the lifetimes of different conformational states.

Solvation Structure: By simulating this compound in a solvent like water or an organic solvent, one can study the structure of the solvation shell. This includes analyzing the radial distribution functions to see how solvent molecules arrange themselves around the solute, particularly around the polar -SH group and the thiophene ring. osti.gov

Bulk Properties: For a large system of this compound molecules, MD simulations can be used to predict bulk properties like density, diffusion coefficients, and radial distribution functions, which describe the liquid structure.

Interactions with Surfaces: MD simulations are particularly powerful for studying how molecules like this compound adsorb and self-assemble on surfaces, such as gold. These simulations can reveal the preferred binding modes (e.g., through the thiol group), the orientation of the molecules on the surface, and the dynamics of film formation. uiuc.edu

MD simulations bridge the gap between the quantum mechanical description of a single molecule and the macroscopic properties of a material, providing a comprehensive understanding of the molecule's behavior in a realistic environment.

Chemical Reactivity and Reaction Mechanisms of 3 Thiopheneethanethiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the more reactive of the two functional domains in 3-Thiopheneethanethiol under many conditions. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the acidity of the thiol proton, which allows it to participate in a wide array of reactions including oxidations, click reactions, and nucleophilic substitutions.

Oxidation Reactions (Disulfide Formation, Sulfonic Acid Derivatives)

The sulfur atom in the thiol group of this compound exists in its lowest oxidation state and is readily oxidized. The nature of the final product is dependent on the oxidizing agent used and the reaction conditions.

A mild oxidation, often carried out in the presence of agents like iodine, hydrogen peroxide, or even air, leads to the formation of a disulfide bridge. google.com This reaction proceeds via the coupling of two thiyl radicals to form a new sulfur-sulfur bond, yielding the corresponding disulfide, 1,2-bis(2-(thiophen-3-yl)ethyl)disulfane. This process is a common and fundamental reaction for thiols.

Stronger oxidizing agents, such as potassium permanganate, nitric acid, or excess hydrogen peroxide, can oxidize the thiol group further. sciensage.inforesearchgate.netnih.gov This vigorous oxidation can proceed through intermediate sulfenic (R-SOH) and sulfinic (R-SO₂H) acids to ultimately yield the highly stable sulfonic acid, 2-(thiophen-3-yl)ethanesulfonic acid. sciensage.infodiva-portal.org The formation of sulfonic acids from thiols is a well-established transformation in organic sulfur chemistry. nih.gov

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Mild Oxidant (e.g., I₂, H₂O₂) | 1,2-bis(2-(thiophen-3-yl)ethyl)disulfane | Disulfide Formation |

| This compound | Strong Oxidant (e.g., KMnO₄, excess H₂O₂) | 2-(thiophen-3-yl)ethanesulfonic acid | Sulfonic Acid Formation |

Thiol-Ene and Thiol-Yne Click Reactions

This compound is an excellent candidate for participation in "click" chemistry, specifically in thiol-ene and thiol-yne reactions. These reactions are prized for their high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgpressbooks.pub

The thiol-ene reaction involves the addition of the S-H bond across a double bond (an alkene or 'ene'). This reaction can be initiated either by radicals (using a radical initiator or UV light) or by a nucleophilic mechanism (Michael addition), typically catalyzed by a base. wikipedia.org The radical-mediated pathway results in the anti-Markovnikov addition of the thiol to the alkene, forming a thioether. wikipedia.org

Similarly, the thiol-yne reaction describes the addition of a thiol to an alkyne (an 'yne'). nih.gov This reaction can also proceed through a radical mechanism, leading to an initial vinyl sulfide (B99878) product. pressbooks.pub Under certain conditions, a second thiol molecule can add to the remaining double bond, resulting in a dithioether. nih.gov

Table 2: Click Reactions Involving this compound

| Reaction Type | Reactants | Initiator/Catalyst | Product Class |

|---|---|---|---|

| Thiol-Ene | This compound + Alkene (R-CH=CH₂) | Radical Initiator (e.g., AIBN) or UV light | Thioether |

| Thiol-Yne | This compound + Alkyne (R-C≡CH) | Radical Initiator or Metal Catalyst | Vinyl Sulfide / Dithioether |

Nucleophilic Reactivity of the Thiol Group

The thiol group of this compound is a potent nucleophile, a property that is central to many of its reactions. organic-chemistry.org The sulfur atom, with its lone pairs of electrons, can readily attack electrophilic centers. In the presence of a base, the thiol is deprotonated to form the even more nucleophilic thiolate anion.

This nucleophilicity is commonly exploited in substitution reactions, such as the SN2 reaction with alkyl halides. pressbooks.publibretexts.org In this type of reaction, the sulfur atom of this compound attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming a new carbon-sulfur bond, resulting in a thioether.

Table 3: Nucleophilic Substitution with this compound

| Starting Materials | Reaction Type | Product |

|---|---|---|

| This compound + Alkyl Halide (R-X) | SN2 Nucleophilic Substitution | 3-(2-(Alkylthio)ethyl)thiophene |

Formation of Thioethers and Thioesters

Building upon its nucleophilic character, this compound serves as a key starting material for the synthesis of thioethers and thioesters.

Thioethers are commonly synthesized by the reaction of a thiol with an alkyl halide, as described in the nucleophilic substitution section. sciensage.infoarkat-usa.org An alternative green chemistry approach involves the dehydrative coupling of a thiol with an alcohol, often catalyzed by a strong acid. tandfonline.com

Thioesters are formed by the reaction of a thiol with a carboxylic acid or one of its derivatives, such as an acyl chloride or an acid anhydride. wikipedia.orgorganic-chemistry.org The reaction with an acyl chloride is particularly straightforward and efficient, proceeding via nucleophilic acyl substitution where the thiol attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the thioester and elimination of hydrogen chloride. wikipedia.orgwu.ac.th

Table 4: Synthesis of Thioethers and Thioesters from this compound

| Target Product | Reactants | General Conditions |

|---|---|---|

| Thioether | This compound + Alcohol (R-OH) | Acid Catalyst (e.g., Triflic Acid) |

| Thioether | This compound + Alkyl Halide (R-X) | Base (to form thiolate) |

| Thioester | This compound + Carboxylic Acid (R-COOH) | Dehydrating Agent (e.g., DCC) |

| Thioester | This compound + Acyl Chloride (R-COCl) | Often requires a base to neutralize HCl |

Reactions Involving the Thiophene (B33073) Ring

While generally less reactive than the thiol group, the thiophene ring in this compound possesses aromatic character and can undergo electrophilic aromatic substitution reactions. The reactivity of the thiophene ring is greater than that of benzene (B151609). chemicalbook.com

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The thiophene ring is electron-rich, and substitution occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the cationic intermediate (the sigma complex). stackexchange.com

The substituent already present on the ring dictates the position of further substitution. In this compound, the 3-(2-thioethyl) group is an alkyl group, which is electron-donating and thus an activating group. It directs incoming electrophiles to the ortho and para positions. In the thiophene ring system, this corresponds to the C2 and C5 positions. Given the steric hindrance at the C4 position, electrophilic attack is highly favored at the C2 and C5 positions. Studies on other 3-alkylthiophenes confirm that electrophilic substitution, such as halogenation and nitration, occurs predominantly at the available α-positions. acs.orgresearchgate.netacs.org For instance, bromination of 3-methylthiophene (B123197) with N-bromosuccinimide can be directed to the ring, and nitration of thiophene derivatives often occurs at the 5-position if the 2-position is blocked. google.comtestbook.com Friedel-Crafts acylation of 3-methylthiophene also shows a preference for substitution at the α-positions. ontosight.ai

Table 5: Expected Electrophilic Aromatic Substitution of this compound

| Reaction | Reagent(s) | Expected Major Product(s) |

|---|---|---|

| Halogenation (Bromination) | Br₂, FeBr₃ or NBS | 2-Bromo-3-(2-thioethyl)thiophene and/or 5-Bromo-3-(2-thioethyl)thiophene |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-3-(2-thioethyl)thiophene and/or 5-Nitro-3-(2-thioethyl)thiophene |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl), AlCl₃ | 2-Acyl-3-(2-thioethyl)thiophene and/or 5-Acyl-3-(2-thioethyl)thiophene |

Lithiation and Other Organometallic Reactions

The chemical behavior of this compound in the realm of organometallic chemistry is significantly influenced by the thiophene ring and the thiol group. Lithiation, a key reaction for functionalizing thiophenes, can be directed to specific positions on the thiophene ring. The presence of a directing metalating group (DMG) can guide the lithiation to the ortho position. semanticscholar.orgresearchgate.net In the case of substituted thiophenes, such as 3-methylthiophene, lithiation with a strong, sterically hindered base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective for the 5-position. nih.gov This regioselectivity allows for the synthesis of 2,4-disubstituted thiophenes in high yields upon reaction with various electrophiles. nih.gov

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and strong bases. libretexts.org Their utility is vast, but they are incompatible with functional groups containing acidic hydrogens, such as alcohols and thiols, as they will deprotonate these groups rather than acting as nucleophiles. libretexts.org Therefore, when performing lithiation on this compound, the acidic thiol proton must be considered. It is likely that the thiol proton would be abstracted by the organolithium reagent before lithiation of the thiophene ring occurs. This would form a lithium thiolate, which could then influence the regioselectivity of any subsequent lithiation of the ring.

The general reactivity of organometallic compounds includes their potential as reducing agents and their nature as Lewis acids due to unoccupied orbitals on the metal atom. libretexts.org The handling of these reagents often requires inert atmosphere techniques due to their air-sensitivity. libretexts.org

A summary of relevant reactions is provided in the table below.

| Reaction | Reagents | Key Features |

| Directed Lithiation | Alkyllithium (e.g., n-BuLi), Directing Metalating Group (DMG) | Lithiation occurs ortho to the DMG. semanticscholar.orgresearchgate.net |

| Selective Lithiation | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Highly selective for the 5-position in 3-methylthiophene. nih.gov |

| Reaction with Electrophiles | Organolithium intermediate, Electrophile | Forms substituted thiophene derivatives. semanticscholar.orgresearchgate.netnih.gov |

Ring-Opening Reactions and Rearrangements

Epoxides, three-membered rings containing an oxygen atom, are susceptible to ring-opening reactions due to their inherent ring strain. chemistrysteps.com This reactivity is exploited in various synthetic transformations. The ring-opening can be catalyzed by acids or bases and can proceed with both strong and weak nucleophiles. chemistrysteps.com Thiols and their corresponding thiolates are effective nucleophiles for the ring-opening of epoxides, a reaction often referred to as a "thiol-epoxy 'click' reaction". rsc.org This reaction typically proceeds via an SN2 mechanism, resulting in anti-addition of the nucleophile and the resulting hydroxyl group. chemistrysteps.com

In the context of this compound, the thiol group can act as a nucleophile to open epoxide rings. The base-catalyzed ring-opening of epoxides with thiols is a common method for post-polymerization modification of glycidyl (B131873) scaffolds. rsc.org To counteract the oxidative dimerization of thiols to disulfides, which can consume the thiol precursor, an excess of the thiol is often used. rsc.org An alternative strategy involves the in situ generation of the thiolate nucleophile from a disulfide using a reducing agent like sodium borohydride (B1222165). rsc.org

The regioselectivity of epoxide ring-opening depends on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, the attack generally occurs at the less sterically hindered carbon of the epoxide. chemistrysteps.com Under acidic conditions, where the epoxide is protonated, the nucleophile attacks the more substituted carbon, as the transition state has a partial positive charge that is better stabilized at the more substituted position. chemistrysteps.com

Metal-catalyzed asymmetric ring-opening (ARO) of epoxides has been a subject of significant research. nih.gov For instance, chiral (salen)CrN₃ complexes have been identified as effective catalysts for the addition of TMSN₃ to meso-epoxides. nih.gov Mechanistic studies suggest a cooperative activation of both the epoxide and the nucleophile by two different metal centers. nih.gov

Acid-Base Properties and Thiolate Anion Chemistry

Acids are substances that can donate a proton (H⁺ ion), while bases can accept a proton. savemyexams.combyjus.comchemistrytalk.org The acidity or basicity of a solution is measured using the pH scale. chemistrytalk.org Thiols (R-SH) are weak acids, more acidic than alcohols but less acidic than carboxylic acids. The acidity of the thiol group in this compound allows it to be deprotonated by a suitable base to form the corresponding thiolate anion (3-thiopheneethanethiolate).

The formation of the thiolate anion is a crucial step in many of its reactions, as the thiolate is a much stronger nucleophile than the neutral thiol. This enhanced nucleophilicity is central to its role in ring-opening reactions of epoxides and other nucleophilic substitution reactions. rsc.org

The Henderson-Hasselbalch equation can be used to relate the pH of a solution to the pKa of the acid and the ratio of the concentrations of the deprotonated and protonated forms. nih.gov

| Property | Description |

| Acidity | Thiols are weak acids, readily donating the proton from the sulfhydryl group. byjus.com |

| Thiolate Formation | Reaction with a base yields the thiolate anion, a potent nucleophile. |

| Nucleophilicity | The thiolate anion is a significantly stronger nucleophile than the corresponding thiol. |

Identification and Characterization of Reaction Intermediates

A reaction intermediate is a molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.org Intermediates have a finite lifetime, longer than a molecular vibration, which distinguishes them from transition states. wikipedia.org The identification and characterization of reaction intermediates are crucial for understanding the detailed mechanism of a reaction. youtube.com

Various analytical techniques are employed to detect and characterize these transient species. For example, real-time mass spectrometry has been used to detect and structurally characterize short-lived reaction intermediates in the advanced oxidation of 2-methylbenzoisothiazol-3-one. nih.gov Spectroscopy, in general, is a powerful tool for studying reaction intermediates. wikipedia.org

In the context of reactions involving this compound, several types of intermediates could be postulated depending on the reaction conditions. For instance, in lithiation reactions, an organolithium intermediate is formed. semanticscholar.orgresearchgate.net In radical reactions, radical intermediates would be involved. beilstein-journals.org In the ring-opening of epoxides, a β-titanoxy radical has been proposed as an intermediate in Ti(III)-mediated reactions. researchgate.net

The study of reaction mechanisms often involves proposing plausible intermediates and then designing experiments to detect them or to gather evidence for their existence. youtube.com For example, in the Mannich reaction of 3-thiolcoumarin, a related thiol-containing compound, it was found that the reaction proceeds through a 3-hydroxy-methylthiocoumarin intermediate. pku.edu.cn

| Reaction Type | Potential Intermediates |

| Lithiation | Organolithium species semanticscholar.orgresearchgate.net |

| Radical Reactions | Carbon-centered or sulfur-centered radicals beilstein-journals.org |

| Epoxide Ring-Opening (Ti-mediated) | β-titanoxy radical researchgate.net |

Stereochemical Considerations in Reactions of this compound

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. youtube.com When a reaction creates a new chiral center, the stereochemical outcome of the reaction becomes a critical aspect to consider.

In the context of this compound, reactions involving the addition of the thiol group to a prochiral substrate, or reactions occurring at a chiral center within a derivative of this compound, will have stereochemical implications.

A key example is the nucleophilic ring-opening of epoxides. This reaction proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the epoxide ring. chemistrysteps.com This results in an inversion of configuration at the carbon atom that is attacked. Consequently, the reaction is stereospecific, and the stereochemistry of the product is determined by the stereochemistry of the starting epoxide. For instance, the reaction of a thiol with a meso-epoxide can lead to the formation of a chiral product. nih.gov

The stereoselectivity of a reaction refers to the preferential formation of one stereoisomer over another. In asymmetric catalysis, a chiral catalyst is used to favor the formation of one enantiomer of the product. nih.gov For example, the asymmetric ring-opening of epoxides using chiral metal-salen complexes has been shown to be highly enantioselective. nih.gov

In Diels-Alder reactions, the stereochemistry of the dienophile is conserved in the product. youtube.com If the substituents on the dienophile are cis, they will be cis in the product, and if they are trans, they will be trans in the product. youtube.com While this compound itself is not a typical diene or dienophile, its derivatives could potentially participate in such reactions, and the stereochemical rules would apply.

The determination of the absolute configuration (R or S) of a chiral center is done using the Cahn-Ingold-Prelog priority rules. youtube.com

Derivatives and Analogues of 3 Thiopheneethanethiol

Design and Synthesis of Functionalized Thiopheneethanethiols

The synthesis of functionalized thiopheneethanethiols often begins with the preparation of a suitable thiophene (B33073) precursor. A key intermediate is 3-bromothiophene (B43185), which can be synthesized through methods such as the debromination of 2,3,5-tribromothiophene. orgsyn.org Another approach involves the isomerization of 2-bromothiophene (B119243) using an acidic ion exchange resin as a catalyst. google.com

From 3-bromothiophene, 3-thiophene-ethanethiol can be prepared. One common route involves the Grignard reaction of 3-bromothiophene with magnesium to form 3-thienylmagnesium bromide. This Grignard reagent is then reacted with ethylene (B1197577) sulfide (B99878) to introduce the ethanethiol (B150549) side chain. Alternatively, 3-(2-bromoethyl)thiophene (B1589064) can be used as a precursor. guidechem.com This compound can be synthesized from 3-thiophene ethanol, which in turn can be prepared via a Grignard reaction of 3-bromothiophene with ethylene oxide. google.com The bromoethyl derivative can then be converted to the thiol via reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.

Functionalization can be introduced at various stages of the synthesis. For instance, substituted thiophenes can be used as starting materials. The synthesis of 2,3-substituted thienylboronic acids and esters has been developed, which can serve as versatile building blocks for more complex derivatives through cross-coupling reactions. researchgate.net Additionally, functional groups can be introduced onto the thiophene ring of an existing 3-thiopheneethanethiol molecule through electrophilic substitution reactions, although regioselectivity can be a challenge.

Another strategy for creating functionalized derivatives is through the modification of the thiol group. For example, the thiol can be converted to a thioether, disulfide, or thioester. Methanethiosulfonate (B1239399) derivatives, such as 2-(trimethylammonium)ethyl methanethiosulfonate (MTSET), are known thiol-reactive reagents that can be used to introduce specific functionalities. biotium.com

Below is a table summarizing some synthetic routes to key precursors of this compound.

Conjugation Strategies with Other Organic Moieties

The thiol group of this compound provides a convenient handle for conjugation to a variety of other organic moieties. This allows for the creation of hybrid materials that combine the properties of the thiophene unit with those of the conjugated partner.

One of the most common conjugation strategies is the formation of thioether linkages. This can be achieved through nucleophilic substitution reactions where the thiolate anion of this compound attacks an electrophilic carbon, such as an alkyl halide or an epoxide. Another powerful method is the thiol-ene "click" reaction, which involves the radical-mediated addition of a thiol to a double bond. epa.gov This reaction is highly efficient and proceeds under mild conditions, making it suitable for conjugating with sensitive biomolecules.

For conjugation to biomolecules like peptides and proteins, maleimide (B117702) chemistry is frequently employed. The thiol group of this compound can readily react with the double bond of a maleimide moiety to form a stable thioether linkage. This strategy has been widely used for labeling proteins and creating bioconjugates.

The thiophene ring itself can also be a site for conjugation. Cross-coupling reactions, such as Suzuki and Stille couplings, are powerful tools for forming carbon-carbon bonds between the thiophene ring and other aromatic systems. nih.govacs.org This allows for the synthesis of conjugated oligomers and polymers where the this compound unit is incorporated into a larger π-conjugated system. For example, 3-thienylboronic acid derivatives can be coupled with aryl halides to create extended conjugated structures. nih.gov

Polymerization of this compound Derivatives

The polymerization of this compound derivatives leads to the formation of polythiophenes with pendant ethanethiol groups. These polymers are of interest for applications in conducting materials, sensors, and surface modification.

While the direct radical polymerization of this compound itself is not commonly reported, derivatives with polymerizable groups can be synthesized and polymerized. For instance, a vinyl group can be introduced onto the thiophene ring, creating a monomer that can undergo radical polymerization. The polymerization of vinylthiophene derivatives has been carried out using reversible addition-fragmentation chain transfer (RAFT) processes to obtain polymers with controlled molecular weights and low polydispersities. acs.org

Free radical polymerization of vinylthiophene derivatives can also be initiated using conventional radical initiators like azobisisobutyronitrile (AIBN). acs.org However, this method often results in polymers with lower molecular weights and broader molecular weight distributions compared to controlled radical polymerization techniques. acs.org Long-wavelength photoinitiated free radical polymerization of acrylic monomers using conjugated thiophene derivatives in the presence of onium salts has also been demonstrated. epa.gov

Condensation polymerization is a more common method for preparing polythiophenes. Oxidative polymerization is a widely used technique where monomers are coupled through the action of an oxidizing agent, such as iron(III) chloride (FeCl3). nih.gov This method can be used to polymerize 3-substituted thiophenes, including derivatives of this compound. The properties of the resulting polymer, such as molecular weight and regioregularity, can be influenced by reaction parameters like temperature, solvent, and monomer-to-oxidant ratio. nih.gov